Product packaging for Valine, N-[4-(trifluoromethyl)phenyl]-(Cat. No.:CAS No. 69409-79-6)

Valine, N-[4-(trifluoromethyl)phenyl]-

Cat. No.: B3056149
CAS No.: 69409-79-6
M. Wt: 261.24 g/mol
InChI Key: NZPWGWAEKDSVFN-JTQLQIEISA-N
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Description

Contextualization within Fluorinated Amino Acid and Peptide Chemistry

The introduction of fluorine into amino acids and peptides has become a powerful strategy in modern chemical biology and drug discovery. rsc.orgresearchgate.netresearchgate.net Fluorination can significantly alter the physicochemical properties of these biomolecules, including their lipophilicity, metabolic stability, and conformational preferences. rsc.orgmdpi.com The presence of fluorine can enhance resistance to enzymatic degradation, improve membrane permeability, and strengthen binding interactions with biological targets. mdpi.com Consequently, fluorinated amino acids are increasingly incorporated into peptides and proteins to create novel therapeutics with improved pharmacokinetic profiles. researchgate.net

Significance of Trifluoromethylphenyl Moieties in Modifying Amino Acid Properties

The trifluoromethyl (-CF3) group is a particularly influential substituent in medicinal chemistry. mdpi.com When appended to a phenyl ring and subsequently attached to an amino acid like valine, the trifluoromethylphenyl moiety exerts a powerful electron-withdrawing effect, which can modulate the acidity of the N-H bond and influence intermolecular interactions. Furthermore, the lipophilicity of the molecule is significantly increased, a property that is often correlated with enhanced biological activity and improved membrane transport. The metabolic stability of the compound is also generally enhanced due to the strength of the C-F bonds, making the trifluoromethyl group resistant to oxidative metabolism. mdpi.com

Overview of Academic Research Trajectories for Valine, N-[4-(trifluoromethyl)phenyl]- and Analogous Structures

Academic and industrial research into N-aryl amino acids, particularly those bearing trifluoromethyl groups, is driven by their potential as precursors to novel pharmaceuticals and agrochemicals. Research on analogous structures, such as N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, has focused on their synthesis, characterization, and evaluation as antimicrobial and antibiofilm agents. mdpi.com Studies on similar compounds have explored their potential as modulators of biological targets like peroxisome proliferator-activated receptors (PPARs). While specific, in-depth research articles solely dedicated to Valine, N-[4-(trifluoromethyl)phenyl]- are not abundant in publicly accessible literature, its availability from chemical suppliers suggests its use in screening libraries for drug discovery and as a building block in the synthesis of more complex molecules. The general trajectory for such compounds involves their synthesis, often through N-arylation reactions, followed by purification and characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Subsequent research typically involves evaluating their biological activity in various assays, for instance, as potential enzyme inhibitors or receptor ligands. The investigation into compounds like N-[2-chloro-4-(trifluoromethyl)phenyl]valine as intermediates in the synthesis of insecticides further underscores the practical applications of this class of molecules.

Interactive Data Table: Physicochemical Properties of Valine and Related Moieties

Compound/MoietyMolecular FormulaMolecular Weight ( g/mol )XLogP3
L-ValineC5H11NO2117.15-2.3
4-(Trifluoromethyl)anilineC7H6F3N161.122.1
Valine, N-[4-(trifluoromethyl)phenyl]- C12H14F3NO2277.24Estimated > 2.1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14F3NO2 B3056149 Valine, N-[4-(trifluoromethyl)phenyl]- CAS No. 69409-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-methyl-2-[4-(trifluoromethyl)anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-7(2)10(11(17)18)16-9-5-3-8(4-6-9)12(13,14)15/h3-7,10,16H,1-2H3,(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPWGWAEKDSVFN-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539077
Record name N-[4-(Trifluoromethyl)phenyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69409-79-6
Record name N-[4-(Trifluoromethyl)phenyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Aryl Valine Derivatives

Strategies for N-Arylation and N-Acylation of Valine

Nucleophilic Substitution Reactions in Aromatic Systems

Nucleophilic aromatic substitution (SNA r) offers a direct pathway for forming the N-aryl bond. wikipedia.org This type of reaction is particularly effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (such as a halide). chemistrysteps.commasterorganicchemistry.com The trifluoromethyl group (-CF3) at the para position of the phenyl ring is a potent electron-withdrawing group, making the aromatic ring susceptible to nucleophilic attack. nih.gov

In this mechanism, the amino group of valine acts as the nucleophile, attacking the carbon atom bearing the leaving group on the 4-(trifluoromethyl)phenyl ring. This initial addition step forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The aromaticity of the ring is then restored by the elimination of the leaving group. chemistrysteps.com The reactivity of the leaving group in SNA r reactions generally follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com

A general representation of the SNA r mechanism is as follows:

Addition of the Nucleophile: The valine amino group attacks the electron-deficient aromatic ring.

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed.

Elimination of Leaving Group: The leaving group departs, restoring the aromaticity of the ring.

Stereoselective Synthesis and Chiral Control

Maintaining the stereochemical integrity of the chiral center in valine (the α-carbon) is paramount during synthesis, as the biological activity of enantiomers can differ significantly. Synthetic strategies must be designed to prevent racemization.

Methods for the asymmetric synthesis of α-aryl amino acid derivatives often involve the use of chiral auxiliaries or stereocontrolled reaction pathways. nih.govbeilstein-journals.orgresearchgate.net For instance, one developed method for synthesizing α-alkyl, α-aryl-bislactim ethers involves a nucleophilic addition to benzyne, which, after hydrolysis, can yield quaternary amino acids without racemization. nih.govbeilstein-journals.orgresearchgate.net While this example creates a quaternary center, the principle of using chiral templates to direct the stereochemical outcome is broadly applicable.

Enzymatic kinetic resolution is another powerful tool for obtaining enantiomerically pure N-aryl amino acids. Hydrolases, such as lipases and proteases, can selectively catalyze the acylation or deacylation of one enantiomer in a racemic mixture, allowing for the separation of the two. acs.org For example, lipases can be used for stereoselective acylation using nonactivated esters, or alkoxycarbonylation reactions with carbonates to modify the amino group. acs.org

Functionalization and Derivatization Approaches

Once synthesized, Valine, N-[4-(trifluoromethyl)phenyl]- can be further modified or used as a reagent. Additionally, derivatization is often necessary for analytical purposes, particularly for chromatographic separation and detection.

Reagent Applications in Organic Synthesis

While specific applications of Valine, N-[4-(trifluoromethyl)phenyl]- as a reagent in organic synthesis are not detailed in the provided search results, N-aryl amino acids in general can serve as valuable building blocks and chiral ligands. The presence of the trifluoromethyl group can be exploited in the design of molecules for medicinal chemistry, as this group can enhance metabolic stability, binding affinity, and cell permeability. nih.gov Fluorinated amino acids are attractive target molecules for designing biologically active compounds, sometimes functioning as selective enzyme inhibitors. researchgate.net

Analytical Derivatization Protocols for Chromatographic Characterization

Amino acids often lack a strong chromophore or fluorophore, making their detection by UV or fluorescence detectors in high-performance liquid chromatography (HPLC) challenging. actascientific.comwaters.comshimadzu.com Therefore, derivatization is a common practice to enhance detectability and improve chromatographic separation. actascientific.comshimadzu.com This can be done either before (pre-column) or after (post-column) the chromatographic separation. shimadzu.com

Pre-column derivatization involves reacting the amino acid with a labeling reagent before injecting the sample into the chromatograph. shimadzu.com This method can increase sensitivity by using reagents that provide lower background levels. shimadzu.com Common pre-column derivatization reagents include:

o-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol. actascientific.com

Dansyl chloride: Offers strong fluorescence and UV absorption but has slower reaction kinetics. creative-proteomics.com

9-Fluorenyl methyl chloroformate (FMOC-Cl): Reacts rapidly to form stable, fluorescent derivatives. creative-proteomics.com

Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Reacts quickly with amino acids to form stable derivatives suitable for both fluorescence and UV detection. creative-proteomics.com

For analysis by gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of the amino acids. A novel method involves the derivatization of multiple functional groups (amino, carboxyl, and phenolic hydroxyl) with 1-bromobutane (B133212) to improve hydrophobicity and basicity, allowing for sensitive detection by liquid chromatography/tandem mass spectrometry (LC-MS/MS). nih.gov

Derivatization StrategyCommon ReagentsPurpose
Pre-column (HPLC)OPA, Dansyl chloride, FMOC-Cl, AQCEnhance UV or fluorescence detection, improve separation shimadzu.comcreative-proteomics.com
Post-column (HPLC)Ninhydrin, OPAAutomatable, less prone to matrix effects shimadzu.com
Multi-functional (LC-MS/MS)1-bromobutaneImprove hydrophobicity and basicity for higher sensitivity nih.gov

Utilization as Synthetic Scaffolds for Complex Molecular Architectures

N-aryl valine derivatives, including "Valine, N-[4-(trifluoromethyl)phenyl]-", are valuable scaffolds for the synthesis of more complex and biologically relevant molecules. The inherent chirality of the valine backbone, combined with the electronic properties of the N-aryl substituent, provides a versatile platform for asymmetric synthesis and the introduction of diverse functionalities.

One significant application of these scaffolds is in the synthesis of non-proteinogenic amino acids and peptide mimics. For instance, nickel-catalyzed N-arylation of amino acid esters has been successfully employed to synthesize compounds such as (S)-tert-butyl 3-methyl-2-((4-(trifluoromethyl)phenyl)amino)butanoate. This reaction demonstrates the direct formation of a C(sp²)–N bond, linking the trifluoromethylphenyl group to the valine ester core, a key step in building more elaborate structures. The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

Furthermore, N-aryl amino acid scaffolds are instrumental in the construction of heterocyclic compounds, which form the core of many pharmaceutical agents. The amino and carboxyl groups of the valine derivative can be strategically manipulated to participate in cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. While direct examples starting from "Valine, N-[4-(trifluoromethyl)phenyl]-" are not extensively documented in publicly available literature, the general reactivity of N-aryl amino acids suggests their utility in multicomponent reactions to generate diverse molecular architectures. These reactions often proceed with high atom economy and can generate complex molecules in a single step.

The table below summarizes examples of complex molecular architectures derived from N-aryl amino acid scaffolds, highlighting the versatility of these building blocks.

Scaffold TypeReaction TypeResulting ArchitectureSignificance
N-Aryl Valine EsterNickel-Catalyzed N-Arylation(S)-tert-butyl 3-methyl-2-((4-(trifluoromethyl)phenyl)amino)butanoatePrecursor for non-proteinogenic amino acids and peptides with potential pharmaceutical applications.
N-Aryl Amino AcidMulticomponent ReactionN-Aryl β-Amino AlcoholsImportant structural motifs in medicinal chemistry.
N-Substituted Aziridines and ArynesThree-Component CouplingN-Aryl β-Amino Alcohol DerivativesAccess to medicinally important scaffolds.

Investigation of Reaction Mechanisms and Kinetics for N-Aryl Valine Analogues

Understanding the reaction mechanisms and kinetics of transformations involving N-aryl valine analogues is crucial for optimizing synthetic routes and controlling product outcomes. The reactivity of these compounds is influenced by several factors, including the nature of the aryl substituent, the reaction conditions, and the specific reagents employed.

A key reaction involving N-aryl amino acids is amide bond formation. The kinetics and mechanism of this fundamental transformation are of paramount importance in peptide synthesis and medicinal chemistry. The rate of amide bond formation can be influenced by the electronic nature of the N-aryl group. Electron-withdrawing groups, such as the 4-(trifluoromethyl)phenyl group, can affect the nucleophilicity of the amine and the acidity of the carboxylic acid, thereby influencing the reaction kinetics.

The hydrolytic stability of the amide bond in N-acylated amino acid derivatives is also a subject of mechanistic and kinetic investigation. Studies have shown that the stability of a remote amide bond can be surprisingly influenced by the nature of the N-acyl group under mild acidic conditions. Electron-donating substituents on a remote N-terminal aromatic acyl group can accelerate the hydrolysis of an amide bond several bonds away. Conversely, the electron-withdrawing nature of the 4-(trifluoromethyl)phenyl group in "Valine, N-[4-(trifluoromethyl)phenyl]-" would be expected to influence the stability of adjacent amide linkages, a factor of considerable importance in the design of peptide-based drugs.

Computational studies have also been employed to elucidate the reaction mechanisms of N-acylated amino acids. These studies can provide valuable information on transition state geometries, activation energies, and reaction pathways, complementing experimental findings. For example, computational analysis can help to understand the factors controlling stereoselectivity in reactions involving chiral N-aryl valine derivatives.

The following table presents a summary of key mechanistic and kinetic aspects relevant to N-aryl valine analogues.

Reaction TypeKey Mechanistic FeaturesFactors Influencing Kinetics
Amide Bond Formation Nucleophilic attack of an amine on an activated carboxylic acid derivative.Electronic properties of the N-aryl group, nature of coupling reagents, solvent, temperature.
Palladium-Catalyzed N-Arylation Oxidative addition, amine coordination, reductive elimination.Ligand structure, base, temperature, nature of the aryl halide.
Amide Bond Hydrolysis Acid or base-catalyzed nucleophilic attack of water on the amide carbonyl.pH, temperature, electronic effects of the N-acyl group.

High-Resolution Spectroscopic Characterization

A suite of advanced spectroscopic techniques is employed to meticulously probe the molecular structure of N-[4-(trifluoromethyl)phenyl]valine. Each method offers unique insights into the connectivity of atoms, the carbon framework, the presence of specific functional groups, and the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of N-[4-(trifluoromethyl)phenyl]valine in solution. By examining the magnetic behavior of atomic nuclei, detailed information regarding the chemical environment and bonding of hydrogen, carbon, and fluorine atoms can be obtained.

Proton (¹H) NMR spectroscopy is instrumental in defining the connectivity of hydrogen atoms within the molecule. The spectrum of N-[4-(trifluoromethyl)phenyl]valine is expected to exhibit characteristic signals for the aromatic protons, the protons of the valine side chain, and the amine and carboxylic acid protons. The aromatic region would likely show a pair of doublets, typical of a para-substituted phenyl ring, with the protons adjacent to the electron-withdrawing trifluoromethyl group shifted downfield. The α-proton of the valine moiety would appear as a multiplet due to coupling with the neighboring amine and β-proton. The isopropyl group of the valine residue would present a complex pattern, with the β-proton appearing as a multiplet and the two diastereotopic methyl groups each showing as a doublet. The chemical shifts of the NH and COOH protons are often broad and can vary depending on the solvent and concentration.

Table 3.1.1.1: Predicted ¹H NMR Data for N-[4-(trifluoromethyl)phenyl]valine

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic CH 7.3 - 7.6 d
Aromatic CH 6.6 - 6.9 d
α-CH 3.8 - 4.2 m
β-CH (isopropyl) 2.0 - 2.4 m
γ-CH₃ (isopropyl) 0.9 - 1.2 d
NH Variable br s
COOH Variable br s

Note: This is a predicted data table based on analogous compounds, as specific experimental data was not available in the searched sources.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton. The spectrum of N-[4-(trifluoromethyl)phenyl]valine would display distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons would appear in the typical aromatic region, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The α-carbon, β-carbon, and the two methyl carbons of the valine residue would be found in the aliphatic region of the spectrum.

Table 3.1.1.2: Predicted ¹³C NMR Data for N-[4-(trifluoromethyl)phenyl]valine

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid) 173 - 178
Aromatic C-CF₃ 145 - 150 (q)
Aromatic C-N 140 - 145
Aromatic CH 125 - 130 (q)
CF₃ 120 - 125 (q)
Aromatic CH 115 - 120
α-C 58 - 62
β-C (isopropyl) 30 - 35
γ-C (isopropyl) 18 - 22

Note: This is a predicted data table based on analogous compounds, as specific experimental data was not available in the searched sources.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the specific detection of the trifluoromethyl group. For N-[4-(trifluoromethyl)phenyl]valine, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet, confirming the presence of the CF₃ group. The chemical shift of this signal is characteristic for a trifluoromethyl group attached to an aromatic ring.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within the molecule. The IR spectrum would be expected to show a broad O-H stretch from the carboxylic acid, an N-H stretch from the secondary amine, and a strong C=O stretch from the carbonyl group. Strong C-F stretching bands from the trifluoromethyl group would also be prominent. Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations.

Table 3.1.2: Key Predicted Vibrational Frequencies for N-[4-(trifluoromethyl)phenyl]valine

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretch 2500 - 3300 (broad)
N-H (Amine) Stretch 3300 - 3500
C=O (Carboxylic Acid) Stretch 1700 - 1725
C-F (Trifluoromethyl) Stretch 1100 - 1350 (strong)
Aromatic C=C Stretch 1450 - 1600

Note: This is a predicted data table based on analogous compounds, as specific experimental data was not available in the searched sources.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, primarily associated with the aromatic chromophore. The spectrum of N-[4-(trifluoromethyl)phenyl]valine is expected to exhibit characteristic π → π* transitions of the substituted benzene (B151609) ring. The presence of the trifluoromethyl and amino groups on the aromatic ring will influence the wavelength and intensity of the absorption maxima.

Table 3.1.3: Predicted UV-Vis Absorption Data for N-[4-(trifluoromethyl)phenyl]valine

Transition Predicted λₘₐₓ (nm)
π → π* 250 - 280

Note: This is a predicted data table based on analogous compounds, as specific experimental data was not available in the searched sources.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of N-aryl valine derivatives through fragmentation analysis. For Valine, N-[4-(trifluoromethyl)phenyl]-, the molecular formula is C12H14F3NO2, corresponding to a monoisotopic mass of 261.0977 g/mol .

In electron impact (EI) mass spectrometry, the molecular ion peak (M+) is expected to be observed. The fragmentation of N-aryl amino acids is influenced by the constituent functional groups. The fragmentation of the valine moiety itself typically involves characteristic losses. A common fragmentation pathway for amino acids is the cleavage of the C-Cα bond, leading to the loss of the carboxyl group (COOH) as a neutral fragment. researchgate.net This results in a significant fragment ion. For the parent amino acid valine, the most intense fragment ion often arises from the loss of the carboxyl group, leading to the [M-COOH]+ ion. researchgate.netresearchgate.net

The presence of the 4-(trifluoromethyl)phenyl group introduces additional fragmentation pathways. The trifluoromethyl group (-CF3) is a stable moiety, but fragmentation can occur on the aromatic ring. Characteristic fragments for the N-[4-(trifluoromethyl)phenyl] portion would include ions corresponding to the trifluoromethylphenyl group itself.

Key fragmentation processes anticipated for Valine, N-[4-(trifluoromethyl)phenyl]- include:

α-Cleavage: Loss of the carboxyl group (-COOH, 45 Da) from the molecular ion.

Side-Chain Fragmentation: Cleavage within the isopropyl side chain of the valine residue.

Amide Bond Cleavage: Scission of the bond between the valine nitrogen and the phenyl ring.

The interplay of these fragmentation pathways provides a unique mass spectrum that serves as a fingerprint for the molecule, confirming its molecular weight and providing evidence for its structural composition. nih.govmiamioh.edu

m/z (Hypothetical)Proposed Fragment IdentityFragmentation Pathway
261[M]+•Molecular Ion
216[M - COOH]+Loss of carboxyl group
144[C7H5F3N]+Fragment containing the trifluoromethylphenylamino group
117[C5H11NO2]+•Valine molecular ion (from cleavage of N-aryl bond)
72[C4H10N]+Valine immonium ion (from loss of COOH and subsequent fragmentation)

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. carleton.edumdpi.com

Determination of Molecular and Crystal Structures of N-Aryl Valine Derivatives

While a specific crystal structure for Valine, N-[4-(trifluoromethyl)phenyl]- is not publicly available, analysis of closely related compounds, such as N-[4-(trifluoromethyl)phenyl]benzamide, provides significant insights into the expected structural characteristics. nih.gov N-Aryl amide derivatives often crystallize in common space groups like P21/c (monoclinic) or P-1 (triclinic). nih.govresearchgate.net

For N-[4-(trifluoromethyl)phenyl]benzamide, the crystal structure is triclinic, with the space group P-1. nih.gov It is anticipated that N-[4-(trifluoromethyl)phenyl]valine would exhibit a similar packing arrangement, likely in a centrosymmetric space group. The unit cell would contain multiple molecules related by symmetry operations. The fundamental structural unit consists of the valine molecule covalently bonded to the 4-(trifluoromethyl)phenyl ring via an amide linkage. Key structural features that would be determined include the precise bond lengths of the N-C aryl bond, the amide C-N bond, and the geometry of the trifluoromethyl group. researchgate.net

ParameterExpected Value/Characteristic (based on analogs)Reference
Crystal SystemMonoclinic or Triclinic nih.govnih.gov
Space GroupP21/c or P-1 nih.govresearchgate.net
Molecules per Unit Cell (Z)2 or 4 nih.gov
Key Torsional AngleAngle between the phenyl ring and the amide plane nih.gov

Analysis of Conformational Preferences in Solid State

The conformation of N-aryl valine derivatives in the solid state is a balance between intramolecular steric effects and intermolecular packing forces. nih.gov The molecule possesses several rotatable bonds, leading to conformational flexibility. A key feature is the dihedral angle between the plane of the phenyl ring and the plane of the amide group. In the crystal structure of N-[4-(trifluoromethyl)phenyl]benzamide, the aryl rings are tilted significantly with respect to each other (approximately 60°), a conformation that differs from the calculated gas-phase minimum (around 30°). nih.gov This deviation is attributed to the optimization of intermolecular interactions, particularly hydrogen bonding and π-stacking, within the crystal lattice. nih.gov

For N-[4-(trifluoromethyl)phenyl]valine, the bulky isopropyl group of the valine residue would introduce further steric constraints, influencing the preferred torsional angles around the N-Cα and Cα-C bonds. The final solid-state conformation will be the one that minimizes steric hindrance while maximizing stabilizing intermolecular forces within the crystal.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

Conventional Hydrogen Bonds: The primary sites for conventional hydrogen bonding are the amide N-H group (donor) and the carboxyl oxygen atom (acceptor). In the solid state, it is highly probable that molecules of N-[4-(trifluoromethyl)phenyl]valine would form hydrogen-bonded dimers or chains. For instance, the N-H of one molecule can form a strong N-H···O=C hydrogen bond with the carboxyl oxygen of a neighboring molecule. nih.gov Such interactions are a dominant force in the crystal packing of amides and carboxylic acids. nih.govreddit.com

Non-Conventional Hydrogen Bonds: In addition to these strong interactions, weaker C-H···O and C-H···F hydrogen bonds are expected to play a significant role in stabilizing the crystal structure. researchgate.net The aromatic C-H groups on the phenyl ring can act as weak donors to the carboxyl or amide oxygen atoms of adjacent molecules. Similarly, the aliphatic C-H groups of the valine side chain can participate in such interactions. mdpi.com

The presence of the trifluoromethyl group introduces the possibility of interactions involving fluorine.

Halogen Bonding: While fluorine is the least polarizable halogen and generally a weak halogen bond donor, under certain circumstances, C-F groups can participate in halogen-like interactions. ucmerced.educhemrxiv.org True halogen bonding involves an electropositive region (a σ-hole) on the halogen atom, which is typically absent or very weak for fluorine. nih.gov However, interactions between the fluorine atoms and nucleophilic sites (like an oxygen or nitrogen atom) on neighboring molecules can occur, driven by electrostatics. ucmerced.edunih.gov

Weak Fluorine Interactions: More commonly, fluorine atoms participate in a variety of weak intermolecular contacts that are crucial for crystal packing. These include:

C-F···F-C Interactions: These contacts between fluorine atoms on adjacent molecules can be either attractive or repulsive, depending on their geometry. They are primarily driven by dispersion forces and electrostatic complementarity. ed.ac.ukrsc.org

C-F···π Interactions: The electron-rich π system of the phenyl ring can interact with the partially positive carbon of a C-F bond from a neighboring molecule.

These varied hydrogen bonds and weak fluorine interactions collectively create a robust three-dimensional network, defining the specific packing motif and influencing the physicochemical properties of the solid material. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of N Aryl Valine Derivatives

Spectroscopic and Crystallographic Analysis

The introduction of a trifluoromethyl (-CF3) group to the phenyl ring significantly modulates its electronic properties. The -CF3 group is a powerful electron-withdrawing group, which reduces the electron density of the aromatic ring and increases its quadrupole moment. This electronic alteration favors offset or parallel-displaced stacking geometries over face-to-face arrangements to minimize electrostatic repulsion. Computational studies on trifluoromethylated benzene (B151609) dimers have shown that these modifications lead to enhanced intermolecular interaction energies and reduced π-π distances compared to their non-fluorinated counterparts. This suggests that the 4-(trifluoromethyl)phenyl moiety in the title compound is predisposed to forming strong, stabilizing π-stacking interactions.

However, the steric influence of the valine moiety, particularly its bulky isopropyl group, introduces significant conformational constraints. In N-aryl amides, the torsional angle between the aromatic ring and the amide plane is a critical parameter. In the crystal structure of N-isopropylbenzamide, a structural analogue that features the bulky alkyl group characteristic of valine, the dihedral angle between the amide group and the phenyl ring is a notable 30.0°. nih.gov This significant twist is a direct consequence of the steric hindrance imposed by the isopropyl group.

Extrapolating from this, it is highly probable that "Valine, N-[4-(trifluoromethyl)phenyl]-" adopts a conformation where the trifluoromethylphenyl ring is substantially twisted relative to the amide plane. This sterically-induced torsion would likely prevent a perfectly co-facial π-stacking arrangement. Instead, the crystal packing would be dominated by offset or edge-to-face interactions, where C-H or C-F bonds point towards the π-face of an adjacent aromatic ring. In the crystal structure of a related compound, N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide, a near-parallel arrangement of aromatic rings with short interplanar distances of 2.681 Å and 2.713 Å is observed, demonstrating the powerful influence of the trifluoromethyl group in promoting close contacts. rsc.org

The crystallographic data for TFMP further illuminates the interplay of forces. In its crystal structure, the aryl rings are tilted by approximately 60° with respect to each other, a conformation that facilitates both N-H···O hydrogen bonding and aryl ring π-stacking. nih.gov This indicates that the final solid-state structure is a compromise that optimizes multiple weak interactions simultaneously. For "Valine, N-[4-(trifluoromethyl)phenyl]-", a similar scenario is expected, where the packing arrangement will seek to accommodate both the hydrogen bonding capacity of the amide and carboxyl groups and the electronically favorable, yet sterically hindered, π-stacking of the aromatic rings.

The expected interaction geometries and distances, inferred from analogous structures, are summarized in the table below.

Interaction TypeMoiety 1Moiety 2Expected Centroid-Centroid Distance (Å)Expected Geometry
π-π Stacking 4-(trifluoromethyl)phenyl4-(trifluoromethyl)phenyl3.4 - 3.8Parallel-displaced or T-shaped
C-H···π Valine Isopropyl C-H4-(trifluoromethyl)phenyl~2.8Edge-to-face
C-F···π 4-(trifluoromethyl)phenyl C-F4-(trifluoromethyl)phenyl3.0 - 3.2Edge-to-face
Interactive Data Table: This table summarizes the key structural parameters derived from crystallographic studies of analogous compounds, providing a predictive framework for the intermolecular interactions in "Valine, N-[4-(trifluoromethyl)phenyl]-".

Theoretical and Computational Investigations of N Aryl Valine Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is a cornerstone of modern computational chemistry, providing a framework to predict and analyze a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. nih.govnih.gov For a molecule like Valine, N-[4-(trifluoromethyl)phenyl]-, DFT calculations can offer deep insights into its behavior at a molecular level.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is typically geometry optimization. This process uses DFT to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like Valine, N-[4-(trifluoromethyl)phenyl]-, which has several rotatable bonds, multiple stable conformations (local minima on the potential energy surface) may exist.

A thorough conformational analysis is required to map the conformational energy landscape. This involves systematically rotating the key dihedral angles—such as those around the N-Cα bond, the Cα-C(O) bond of the valine backbone, and the N-C bond of the aryl group—and performing a geometry optimization at each step. The result is a potential energy surface that identifies the most stable conformers and the energy barriers for interconversion between them.

In related N-aryl amide structures, such as N-[4-(trifluoromethyl)phenyl]benzamide, DFT calculations for the isolated molecule have shown that the aryl rings are tilted approximately 30° with respect to each other. nih.gov However, in the solid state, X-ray crystallography revealed a tilt of about 60°. nih.gov This difference highlights the influence of intermolecular forces, like hydrogen bonding and π-stacking in the crystal lattice, which can alter the molecule's conformation from its gas-phase minimum energy state. nih.gov A similar effect would be anticipated for Valine, N-[4-(trifluoromethyl)phenyl]-, where the calculated gas-phase geometry might differ from its conformation in a condensed phase due to interactions with neighboring molecules.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates a molecule is more reactive. DFT calculations are a standard method for determining the energies of these orbitals. For Valine, N-[4-(trifluoromethyl)phenyl]-, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the non-bonding orbitals of the carboxyl group, while the LUMO would likely be distributed over the electron-deficient trifluoromethylphenyl ring system.

Table 1: Illustrative FMO Data for Valine, N-[4-(trifluoromethyl)phenyl]- (Note: The following values are hypothetical examples to illustrate typical DFT output, as specific published data for this compound is not available.)

ParameterEnergy (eV)
EHOMO-6.50
ELUMO-1.25
HOMO-LUMO Gap (ΔE)5.25

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. tci-thaijo.org It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.

Red regions indicate negative potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive potential, electron-poor areas, which are favorable for nucleophilic attack.

Green regions represent neutral potential.

For Valine, N-[4-(trifluoromethyl)phenyl]-, an MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the carboxyl group and the fluorine atoms of the trifluoromethyl group, identifying these as sites for electrophilic interaction. researchgate.netresearchgate.net A positive potential (blue) would likely be found around the amide (N-H) proton, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. thaiscience.info

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.de This method is particularly useful for studying intramolecular interactions, such as charge transfer and hyperconjugation.

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" NBO (like a bond or a lone pair) to an empty "acceptor" NBO (typically an anti-bonding orbital, σ* or π). wisc.eduresearchgate.net A higher E(2) value indicates a stronger interaction. For Valine, N-[4-(trifluoromethyl)phenyl]-, key interactions would include delocalization from the nitrogen lone pair into the anti-bonding orbitals of the adjacent carbonyl group (n → π) and phenyl ring, as well as from π-orbitals of the phenyl ring into the σ* orbitals of the trifluoromethyl group. These interactions are crucial for understanding the molecule's electronic stability and the influence of its substituent groups.

Table 2: Illustrative NBO Analysis for Key Intramolecular Interactions (Note: The following data is a hypothetical representation of expected interactions and stabilization energies.)

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (N)π* (C=O)35.5
LP (O)carbonylσ* (N-Cα)2.1
π (Phenyl Ring)π* (CF3-Phenyl Ring)5.8

Prediction and Assignment of Spectroscopic Signatures

DFT calculations are a reliable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. nih.gov

Infrared (IR) Spectroscopy: DFT can calculate the harmonic vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly relate to the peaks observed in an IR spectrum. It is standard practice to apply empirical scaling factors to the calculated frequencies to correct for anharmonicity and other theoretical approximations, leading to better agreement with experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) by calculating the magnetic shielding tensors for each nucleus. Comparing these predicted shifts with experimental data can help confirm the structure and assign the signals in the NMR spectrum. nih.gov

For Valine, N-[4-(trifluoromethyl)phenyl]-, DFT would predict characteristic vibrational frequencies for the N-H stretch, C=O stretch, C-F stretches, and aromatic C-H bends. It would also predict the chemical shifts for the distinct protons and carbons in the valine and substituted phenyl moieties, providing a complete theoretical spectroscopic profile.

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular architecture and physicochemical properties of molecular crystals. Understanding these weak interactions is fundamental to crystal engineering and materials design.

Hirshfeld surface analysis is a versatile method used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts can be obtained. The dnorm surface highlights regions of close contact, which are indicative of intermolecular interactions. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds, while blue regions represent longer contacts.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots display the distribution of distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The percentage contribution of different contacts, such as H···H, C···H, O···H, and F···H, can be calculated from these plots, offering a quantitative measure of their importance in the crystal packing. For a molecule like Valine, N-[4-(trifluoromethyl)phenyl]-, this analysis would reveal the significance of interactions involving the trifluoromethyl group's fluorine atoms and the amino acid's carboxyl and amino groups.

Energy framework analysis is a computational tool that provides quantitative insights into the strength and nature of intermolecular interactions within a crystal. This method involves calculating the interaction energies between a central molecule and its neighbors in the crystal lattice. The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion.

These interaction energies can be visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the magnitude of the interaction energy. This provides a clear graphical representation of the packing topology and the dominant forces stabilizing the crystal structure. For Valine, N-[4-(trifluoromethyl)phenyl]-, this analysis would quantify the energetic contributions of different intermolecular interactions, revealing whether the crystal packing is dominated by hydrogen bonding, dispersion forces, or other interactions.

A hypothetical data table for the interaction energies in a crystal of Valine, N-[4-(trifluoromethyl)phenyl]- might look like the following, illustrating the kind of data this analysis would produce.

Interaction Energy ComponentCalculated Value (kJ/mol)
Electrostatic-50 to -150
Polarization-20 to -60
Dispersion-100 to -300
Repulsion80 to 200
Total Energy -100 to -300

Note: The values in this table are hypothetical and serve only to illustrate the output of an energy framework analysis. Actual values would require specific quantum chemical calculations.

Reactivity Descriptors (e.g., Fukui Functions) for Chemical Selectivity

Reactivity descriptors derived from conceptual density functional theory (DFT) are powerful tools for predicting the reactive behavior of molecules. The Fukui function, ƒ(r), is a key reactivity descriptor that indicates the change in electron density at a point r when the total number of electrons in the system changes. It is particularly useful for identifying the most nucleophilic and electrophilic sites within a molecule.

The Fukui function can be calculated using a finite difference approximation, leading to three main types:

ƒ+(r) for nucleophilic attack (addition of an electron)

ƒ-(r) for electrophilic attack (removal of an electron)

ƒ0(r) for radical attack

By analyzing the values of the condensed Fukui functions at each atomic site, one can predict where a molecule is most likely to react with electrophiles or nucleophiles. For Valine, N-[4-(trifluoromethyl)phenyl]-, calculating the Fukui functions would help in identifying the atoms most susceptible to chemical attack, providing valuable information for understanding its chemical reactivity and potential reaction mechanisms.

A hypothetical table of condensed Fukui function values for selected atoms in Valine, N-[4-(trifluoromethyl)phenyl]- is presented below to illustrate the expected output.

Atomic Siteƒ+ƒ-Dual Descriptor (ƒ+ - ƒ-)
Carboxyl OxygenHighLowPositive
Amino NitrogenLowHighNegative
Trifluoromethyl CarbonModerateModerateNear Zero

Note: This table contains hypothetical data for illustrative purposes. Real values would be obtained from DFT calculations.

Theoretical Studies of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict and understand the NLO properties of molecules. The key NLO properties calculated are the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).

The first hyperpolarizability (β) is a measure of the second-order NLO response and is responsible for phenomena like second-harmonic generation (SHG). Molecules with large β values are sought after for NLO applications. Theoretical calculations can provide valuable insights into the structure-property relationships that govern the NLO response of a molecule. For Valine, N-[4-(trifluoromethyl)phenyl]-, theoretical studies would involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors using an appropriate level of theory. The results would indicate whether this compound has the potential to be a useful NLO material.

A hypothetical data table summarizing the calculated NLO properties for Valine, N-[4-(trifluoromethyl)phenyl]- is shown below.

NLO PropertyCalculated Value (a.u.)
Dipole Moment (μ)2 - 5 D
Average Polarizability (αtot)150 - 250
First Hyperpolarizability (βtot)100 - 500

Note: The values in this table are hypothetical and for illustrative purposes only. Accurate values would require specific computational studies.

Advanced Academic Applications and Research Frontiers

Contributions to Supramolecular Chemistry and Materials Science

The incorporation of fluorine into self-assembling molecular systems can lead to more stable and robust lattices. nih.govresearchgate.net The presence of the trifluoromethylphenyl group in the valine derivative provides a powerful handle for guiding molecular organization through distinct non-covalent forces.

The structure of Valine, N-[4-(trifluoromethyl)phenyl]- is conducive to exploring fundamental principles of molecular recognition and self-assembly. The valine moiety offers traditional hydrogen bonding sites (amide N-H and C=O) and chiral recognition capabilities, while the aromatic ring can engage in π–π stacking. rsc.org The trifluoromethyl group introduces additional, powerful intermolecular forces. The strong surface activity of fluorinated amphiphiles significantly enhances the tendency for molecules to assemble in aqueous environments. researchgate.net

This self-assembly process is governed by a dynamic and reversible interplay of forces, allowing for the correction of errors as the structure forms. nih.gov The trifluoromethyl group can direct assembly through dipole-dipole interactions and fluorous-phase interactions, where fluorinated segments of molecules preferentially associate with one another. These interactions, combined with hydrogen bonding and π-stacking, allow for the programmed self-assembly of molecules into higher-order structures. nih.gov The study of similar fluorinated molecules has shown that fluorination can alter the self-assembly motif, leading to unexpected and novel supramolecular architectures. nih.govresearchgate.net

The directed self-assembly properties of Valine, N-[4-(trifluoromethyl)phenyl]- and related compounds are instrumental in the bottom-up fabrication of functional materials. Researchers can design and create a variety of supramolecular architectures, including gels, liquid crystals, and nanoscale objects, by programming the molecular-level interactions. rsc.org

For instance, the balance between the hydrophilic amino acid portion and the lipophilic trifluoromethylphenyl group can be tuned to create amphiphilic molecules that self-assemble into micelles, vesicles, or fibers in solution. These structures have potential applications in drug delivery and nanotechnology. The ability of similar peptide-based building blocks, such as diphenylalanine, to form highly ordered nanotubes and planar nanostructures highlights the potential for creating complex materials from amino acid derivatives. nih.gov The precise control over non-covalent interactions afforded by the trifluoromethyl group allows for the engineering of materials with tailored electronic, mechanical, or recognition properties. researchgate.net

Integration within Biocatalysis and Protein Engineering Research

The use of noncanonical amino acids (ncAAs) is a cornerstone of modern protein engineering, enabling the introduction of novel chemical functionalities into enzymes. acs.org Valine, N-[4-(trifluoromethyl)phenyl]- serves as an exemplary ncAA for modifying enzyme properties and probing their mechanisms.

Valine, N-[4-(trifluoromethyl)phenyl]- can be incorporated into the polypeptide chain of an enzyme at a specific site using techniques like nonsense suppression. nih.gov This method repurposes a codon, typically the amber stop codon (TAG), to encode the ncAA. nih.govnih.gov An orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to exclusively recognize the ncAA and its corresponding codon, ensuring high fidelity during protein translation. nih.gov

The site-specific incorporation of this fluorinated amino acid can significantly alter the enzyme's properties. For example, research on incorporating a similar compound, 4-trifluoromethyl-L-phenylalanine (tfm-Phe), into E. coli transketolase demonstrated a surprising 7.5 °C increase in the thermal transition midpoint, indicating enhanced stability. nih.gov This stabilization effect is attributed to the unique properties of the trifluoromethyl group, which can influence local protein structure and dynamics. nih.gov This approach allows for the chemical modification of enzymes with functionalities not found in the canonical 20 amino acids, expanding their catalytic potential.

FeatureDescriptionResearch Finding
Incorporation Method Nonsense SuppressionAn orthogonal tRNA/aminoacyl-tRNA synthetase pair is used to incorporate the ncAA at a site encoded by an amber (TAG) codon. nih.gov
Enzyme Studied E. coli Transketolase (TK)The noncanonical amino acid 4-trifluoromethyl-L-phenylalanine (tfm-Phe) was incorporated at the K316 position. nih.gov
Effect on Stability Increased Thermal StabilityThe TK-tfm-Phe variant showed a 7.5 °C increase in its thermal transition midpoint (Tm). nih.gov
Mechanism Altered Local Environment19F-NMR revealed that the mutation affected the local environment and temperature-induced dynamics at the incorporation site. nih.gov

Incorporating Valine, N-[4-(trifluoromethyl)phenyl]- into an enzyme's active site or at a protein-ligand interface provides a powerful probe for studying molecular interactions. The trifluoromethyl group is an excellent 19F-NMR probe due to the high sensitivity of the 19F nucleus and the lack of background signal in biological systems. nih.gov This allows for the detailed characterization of the local chemical environment, protein dynamics, and binding events in vitro and even in vivo. nih.gov

By replacing a natural amino acid with its trifluoromethylated analogue, researchers can systematically alter steric and electronic properties within an enzyme's active site. Observing the resulting changes in substrate binding and catalytic activity provides direct insight into the specific interactions—such as hydrophobic interactions or cation-π interactions—that govern molecular recognition. researchgate.net This strategy is crucial for understanding enzyme mechanisms and for the rational design of enzyme inhibitors or novel biocatalysts. ontosight.ai

A primary goal of protein engineering is the creation of enzymes that catalyze novel chemical reactions. researchgate.net The incorporation of ncAAs like Valine, N-[4-(trifluoromethyl)phenyl]- is a key strategy for achieving this, as it allows for the introduction of chemical groups that can mediate new catalytic mechanisms. nih.gov

For example, the strong electron-withdrawing nature of the trifluoromethylphenyl group could be used to modulate the pKa of a nearby catalytic residue or to stabilize a transition state through electrostatic interactions. By placing this ncAA at a strategic position within an enzyme scaffold, it may be possible to repurpose an existing enzyme to perform a new, non-natural transformation. chemrxiv.org This "rational redesign" approach, often guided by computational modeling, benefits greatly from the expanded chemical toolkit provided by ncAAs. nih.gov This strategy has been used to engineer enzymes for the synthesis of valuable β-amino acids and other specialty chemicals, demonstrating the power of combining computational design with an expanded genetic code. researchgate.net

Future Outlook and Emerging Research Paradigms

Development of Innovative and Sustainable Synthetic Routes

The synthesis of N-aryl amino acids, including Valine, N-[4-(trifluoromethyl)phenyl]-, is moving beyond traditional methods toward more efficient, sustainable, and atom-economical approaches. Research is focused on developing novel catalytic systems and biocatalytic methods that offer milder reaction conditions, higher yields, and improved stereoselectivity, which is crucial for producing enantiomerically pure compounds. researchgate.netrug.nl

Key areas of development include:

Advanced Catalysis: Modern synthetic routes increasingly employ transition metal catalysis, such as palladium- and copper-based systems, for the N-arylation of amino acids. researchgate.netrsc.org For instance, a general method for the N-arylation of amino acid esters utilizes aryl triflates under mild conditions with a t-BuBrettPhos Pd G3 or G4 precatalyst, which notably minimizes racemization of the amino acid's stereocenter. researchgate.netnih.gov Another approach describes a room-temperature synthesis using copper(I) iodide as a catalyst and a β-diketone as a ligand, providing an efficient method for coupling amino acids with aryl iodides. rsc.org

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative for synthesizing chiral N-arylated amino acids. rug.nl For example, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been shown to catalyze the asymmetric addition of various arylamines to fumarate, producing N-arylated aspartic acids with excellent enantiomeric excess (>99% ee). rug.nl This biocatalytic strategy could potentially be adapted for the synthesis of valine derivatives.

Metal-Free Reactions: To enhance the sustainability and reduce the cost and toxicity associated with metal catalysts, metal-free synthetic routes are being explored. One such method involves a base-induced aryl amination reaction between 4-substituted fluorobenzenes and amino acids. mdpi.com

These innovative strategies represent a significant step forward in the sustainable production of complex molecules like Valine, N-[4-(trifluoromethyl)phenyl]-, enabling more efficient and environmentally benign manufacturing processes.

Synthetic StrategyCatalyst/ReagentKey AdvantagesRelevant Compounds
Palladium-Catalyzed N-Arylationt-BuBrettPhos Pd G3/G4 PrecatalystMild conditions, minimal racemization, general for amino acid esters. researchgate.netnih.govN-Aryl Amino Acid Esters
Copper-Catalyzed N-ArylationCopper(I) Iodide / β-diketoneRoom temperature reaction, good to excellent yields. rsc.orgN-Arylated Amino Acids & Peptides
Biocatalytic HydroaminationEDDS LyaseHigh enantioselectivity (>99% ee), sustainable, mild conditions. rug.nlN-Arylated Aspartic Acids
Metal-Free Aryl AminationBase-InducedAvoids heavy metal contamination, potentially lower cost. mdpi.comN-Aryl Amino Acids

Advancements in High-Throughput Screening and Characterization Methodologies

Identifying the biological activities and potential applications of compounds like Valine, N-[4-(trifluoromethyl)phenyl]- requires efficient screening and detailed characterization. The evolution of high-throughput screening (HTS) and advanced analytical techniques is revolutionizing this process.

HTS combines automation, miniaturization, and data processing to test vast numbers of compounds rapidly. all-chemistry.com For derivatives of Valine, N-[4-(trifluoromethyl)phenyl]-, HTS platforms can be employed in various ways:

Target-Based Screening: This approach tests the ability of a compound to interact with a specific biological target, such as an enzyme or receptor. all-chemistry.com

Biosensor-Based Screening: The use of biosensors, which can transform the intracellular concentration of a product into a measurable signal like fluorescence, has proven valuable for screening engineered bacteria. nih.gov This technology, combined with methods like fluorescence-activated cell sorting (FACS), allows for the rapid selection of desirable traits and could be adapted to screen for compounds that modulate specific cellular pathways. nih.govacs.org

Once "hit" compounds are identified, advanced characterization methodologies are essential to confirm their structure and purity. Modern analytical techniques provide detailed molecular insights:

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental for elucidating the chemical structure. ontosight.ai

Chromatography: High-Performance Liquid Chromatography (HPLC) is critical for assessing the purity of the synthesized compound. ontosight.ai

These integrated screening and characterization workflows significantly accelerate the pace of discovery, allowing for the rapid identification and validation of molecules with promising properties. all-chemistry.com

Integration of Machine Learning and AI in Molecular Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemistry and drug discovery, facilitating the rational design of novel molecules and the prediction of their properties. nih.gov These computational approaches can navigate the vast chemical space to identify candidates with desired characteristics, thereby reducing the time and cost associated with experimental research. nih.govopenreview.net

For a compound like Valine, N-[4-(trifluoromethyl)phenyl]-, AI and ML can be applied in several ways:

De Novo Molecular Design: Generative AI models can design novel molecules from scratch that meet specific criteria. github.io By learning from large databases of chemical structures and their properties, these models can propose new derivatives of the core valine scaffold with potentially enhanced activity or improved pharmacokinetic profiles. openreview.netresearchgate.net

Molecular Property Prediction: AI models are increasingly used to predict a wide range of molecular properties, including bioactivity, solubility, and toxicity (ADME/T). arxiv.orgspringernature.com Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms like support vector machines (SVM) and deep neural networks, can forecast the biological effects of new compounds based on their chemical structure. arxiv.orgnih.gov This allows researchers to prioritize the synthesis of the most promising candidates.

Advanced Molecular Representations: The performance of AI models depends heavily on how molecules are represented computationally. github.io Modern approaches utilize various representations, including SMILES strings (a text-based notation for chemical structures) and molecular graphs, which are processed by sophisticated architectures like transformers and graph neural networks to learn intricate structure-property relationships. arxiv.orgethz.ch

AI/ML ApplicationTechnique/ModelObjective
Molecular DesignGenerative Models (e.g., VAEs, GANs)Create novel molecular structures with desired properties. researchgate.net
Property PredictionQSAR, Deep Neural Networks, TransformersForecast bioactivity, ADME/T, and physicochemical properties. arxiv.orgspringernature.comnih.gov
Virtual ScreeningMachine Learning Scoring FunctionsIdentify promising "hit" compounds from large virtual libraries. nih.gov

Exploration of Valine, N-[4-(trifluoromethyl)phenyl]- in Novel Chemical Systems

The unique structural features of Valine, N-[4-(trifluoromethyl)phenyl]-, namely the N-aryl amino acid core and the trifluoromethyl group, suggest its potential for exploration in various novel chemical and biological systems.

The N-aryl amino acid motif is a vital building block in the synthesis of nitrogen-containing heterocyclic compounds, many of which exhibit significant biological activities. mdpi.com Research has demonstrated that some N-aryl amino acids possess promising broad-spectrum antibacterial potential. mdpi.com Furthermore, N-acyl-L-valine derivatives have been investigated as potential antimicrobial agents, particularly against Gram-positive pathogens. mdpi.com

The inclusion of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov For example, a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines were found to be selective inhibitors of the enzyme phenylethanolamine N-methyltransferase (PNMT). nih.gov

Given these precedents, future research could explore Valine, N-[4-(trifluoromethyl)phenyl]- and its derivatives in several contexts:

Therapeutic Agent Development: As a potential lead compound for developing new antimicrobial agents to combat resistant bacterial strains. mdpi.comontosight.ai

Enzyme Inhibition: As a scaffold for designing inhibitors of specific enzymes, leveraging the properties of the trifluoromethyl group. nih.gov

Chiral Building Blocks: For use as a specialized, chiral building block in the synthesis of more complex bioactive molecules and pharmaceuticals. rug.nl

The exploration of this compound in these and other novel systems could uncover new functionalities and applications, contributing to advancements in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Valine, N-[4-(trifluoromethyl)phenyl]- and its derivatives?

  • Methodology : Multi-step synthesis often involves coupling trifluoromethyl-substituted aryl halides with valine derivatives via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). For example, trifluoromethylphenyl groups can be introduced using intermediates like 4-chloro-3-(trifluoromethyl)phenyl sulfonyl chloride, as seen in analogous sulfonamide syntheses . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts like dehalogenated intermediates .

Q. How can researchers characterize the structural and electronic properties of Valine, N-[4-(trifluoromethyl)phenyl]-?

  • Methodology :

  • X-ray crystallography : Use SHELX programs for small-molecule refinement to resolve stereochemistry and confirm the trifluoromethylphenyl substitution pattern .
  • NMR spectroscopy : 19F^{19}\text{F} NMR is essential to verify the electronic environment of the CF3_3 group, while 1H^{1}\text{H} NMR can identify valine’s chiral center and coupling with the aromatic ring .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass data (e.g., exact mass 537.1423952 for related metabolites) to confirm molecular formula .

Q. What analytical techniques are suitable for purity assessment?

  • Methodology :

  • HPLC : Employ high-resolution columns (e.g., Chromolith or Purospher® STAR) with UV detection at 254 nm to quantify impurities. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve polar byproducts .
  • Elemental analysis : Validate C, H, N, and F content to confirm stoichiometric consistency with the theoretical formula .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing trifluoromethyl groups to valine derivatives?

  • Methodology :

  • Fluorophilic solvents : Use hexafluoroisopropanol (HFIP) to stabilize the CF3_3 group during nucleophilic substitution reactions.
  • Catalyst screening : Test Pd(PPh3_3)4_4 versus Xantphos-based catalysts for cross-coupling efficiency. Monitor reaction progress via TLC with fluorescent indicators .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields for thermally challenging steps (e.g., cyclization of intermediates) .

Q. What strategies address discrepancies in reported bioactivity data for trifluoromethylphenyl-valine derivatives?

  • Methodology :

  • Assay standardization : Replicate enzyme inhibition studies (e.g., kinase or protease assays) under controlled pH and ionic strength to minimize variability.
  • Structure-activity relationship (SAR) analysis : Compare analogs like N-[4-cyano-3-(trifluoromethyl)phenyl] derivatives to isolate the impact of substituents on binding affinity .
  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., androgen receptors) and validate experimental IC50_{50} values .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?

  • Methodology :

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human or rodent) and quantify degradation via LC-MS. The CF3_3 group often reduces oxidative metabolism due to its electron-withdrawing effects .
  • Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction, as fluorinated compounds frequently exhibit high albumin affinity .

Q. What are the challenges in resolving crystallographic data for Valine, N-[4-(trifluoromethyl)phenyl]- derivatives?

  • Methodology :

  • Twinned crystals : Apply SHELXL’s TWIN/BASF commands to refine data from twinned crystals, common in fluorinated compounds due to lattice distortions .
  • Disorder modeling : Use PART instructions in SHELX to account for disordered CF3_3 groups, which may adopt multiple conformations .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the cytotoxicity of trifluoromethylphenyl-valine analogs?

  • Methodology :

  • Cell line validation : Ensure consistent use of authenticated cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum concentration).
  • Dose-response curves : Perform 72-hour MTT assays with triplicate technical replicates to account for variability in IC50_{50} values .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Q. Why do solubility studies report divergent results for similar derivatives?

  • Methodology :

  • Solvent selection : Test solubility in DMSO, PBS, and HFIP to identify solvent-specific aggregation.
  • Dynamic light scattering (DLS) : Detect nanoaggregates in aqueous solutions, which may falsely lower measured solubility .

Retrosynthesis Analysis

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Valine, N-[4-(trifluoromethyl)phenyl]-
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Valine, N-[4-(trifluoromethyl)phenyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.